molecular formula C8H8N2O4 B1594646 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid CAS No. 306935-78-4

4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid

Cat. No. B1594646
M. Wt: 196.16 g/mol
InChI Key: FHXUOFGJMIEOBX-UHFFFAOYSA-N
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Description

“4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid” is a chemical compound with the CAS Number 306935-78-4 and a linear formula of C8 H8 N2 O4 . Its IUPAC name is (2E)-4-[(5-methyl-3-isoxazolyl)amino]-4-oxo-2-butenoic acid .


Synthesis Analysis

The key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . Schiff bases obtained via the reaction of 1 with different aldehydes were condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 196.16 . The InChI code for this compound is 1S/C8H8N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+ .


Chemical Reactions Analysis

The chemical properties of 3-amino-5-methylisoxazole in the reactions involving pyruvic acid derivatives are reported . The multicomponent condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective while the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

Scientific Research Applications

Molecular Structure and Interaction

The compound features in research for its planar molecular structure and potential for forming intramolecular hydrogen bonds, which could be significant in designing molecules with specific biological activities. One study highlighted the hydrogen bonding and molecular arrangement of a similar compound, emphasizing its planar structure and potential for forming ribbon-like arrangements in the crystalline state, which might be of interest in material science or molecular engineering (Lo & Ng, 2009).

Chemical Synthesis and Reactivity

Research has explored the reactivity of isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for C-H bond activation, highlighting their utility in synthesizing γ-substituted non-natural amino acids. This demonstrates the compound's role in facilitating selective and efficient arylation and alkylation reactions, potentially leading to the development of novel pharmaceuticals or materials (Pasunooti et al., 2015).

Neuroprotection and Pharmacology

A significant application is in the development of excitatory amino acid (EAA) receptor antagonists, with research indicating the synthesis of novel EAA receptor antagonists based on the isoxazole amino acid framework. These compounds show promise in neuroprotection and as potential treatments for neurodegenerative diseases or conditions related to excitatory neurotransmission dysfunction (Krogsgaard‐Larsen et al., 1991).

Biochemical Research and Drug Development

Another study outlines the synthesis of analogues of GABA, aiming to explore potential inhibitors for the enzyme GABA-transaminase. Such research underscores the compound's relevance in developing novel therapeutic agents targeting GABAergic neurotransmission, a critical pathway in various neurological conditions (Allan et al., 1980).

Food Science and Toxicology

Investigations into methylglyoxal (MG) formation, a highly reactive alpha-oxoaldehyde to which the compound is structurally related, highlight its role in studying MG's effects on food quality, human health, and disease processes. This includes understanding the formation of advanced glycation end-products (AGEs) and their implications for diabetes and neurodegenerative diseases (Nemet et al., 2006).

properties

IUPAC Name

(E)-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXUOFGJMIEOBX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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